1'-Benzylspiro[indoline-3,4'-piperidine]
Overview
Description
1’-Benzylspiro[indoline-3,4’-piperidine] is an organic compound with the molecular formula C19H22N2. It is characterized by a unique spiro structure that includes an indoline and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzylspiro[indoline-3,4’-piperidine] typically involves multi-step reactions starting from indoline. One common method includes the formation of 3,4’-indoline-4-formaldehyde, followed by a series of reactions to introduce the benzyl group and form the spiro structure . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1’-Benzylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or alkyl halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1’-Benzylspiro[indoline-3,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Applied in the synthesis of materials and coordination chemistry.
Mechanism of Action
The mechanism by which 1’-Benzylspiro[indoline-3,4’-piperidine] exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the application but often involve binding to enzymes or receptors, altering their activity and leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- 1’-Benzyl-1,2-dihydrospiro[indole-3,4’-piperidine]
- 1’-N-Boc-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine]
- tert-Butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate
Uniqueness: 1’-Benzylspiro[indoline-3,4’-piperidine] stands out due to its unique spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1'-benzylspiro[1,2-dihydroindole-3,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-2-6-16(7-3-1)14-21-12-10-19(11-13-21)15-20-18-9-5-4-8-17(18)19/h1-9,20H,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNNQTXJKPKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=CC=CC=C23)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586361 | |
Record name | 1'-Benzyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474538-99-3 | |
Record name | 1'-Benzyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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